

A-Technical-Guide-to-Farnesoid-X-Receptor-(FXR)-Agonist-Signaling

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Compound of Interest

Compound Name: FXR agonist 10

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-A-Focus-on-Obeticholic-Acid

-Introduction

The-Farnesoid-X-Receptor-(FXR),-a-member-of-the-nuclear-receptor-superfamily,-is-a-critical-regulator-of-bile-acid,-lipid,-and-glucose-homeostasis---[1].-Its-activation-by-agonists-has-emerged-as-a-promising-therapeutic-strategy-for-various-metabolic-and-chronic-liver-diseases,-including-Primary-Biliary-Cholangitis-(PBC)-and-Nonalcoholic-Steatohepatitis-(NASH)---[6,-19].-This-document-provides-a-technical-overview-of-the-FXR-signaling-pathway,-with-a-specific-focus-on-the-first-in-class-FXR-agonist,-Obeticholic-Acid-(OCA)---[4,-10].

Obeticholic-Acid-(OCA),-a-semi-synthetic-bile-acid-analog,-is-a-potent-and-selective-FXR-agonist---[2].-It-is-derived-from-the-primary-human-bile-acid,-chenodeoxycholic-acid-(CDCA),-and-exhibits-over-100-fold-greater-potency-for-FXR-activation-compared-to-its-natural-counterpart---[3,-11].-This-guide-will-delve-into-the-molecular-mechanisms-of-OCA-action,-summarize-key-quantitative-data,-outline-relevant-experimental-protocols,-and-visualize-the-core-signaling-pathways.

-Core-Signaling-Pathway

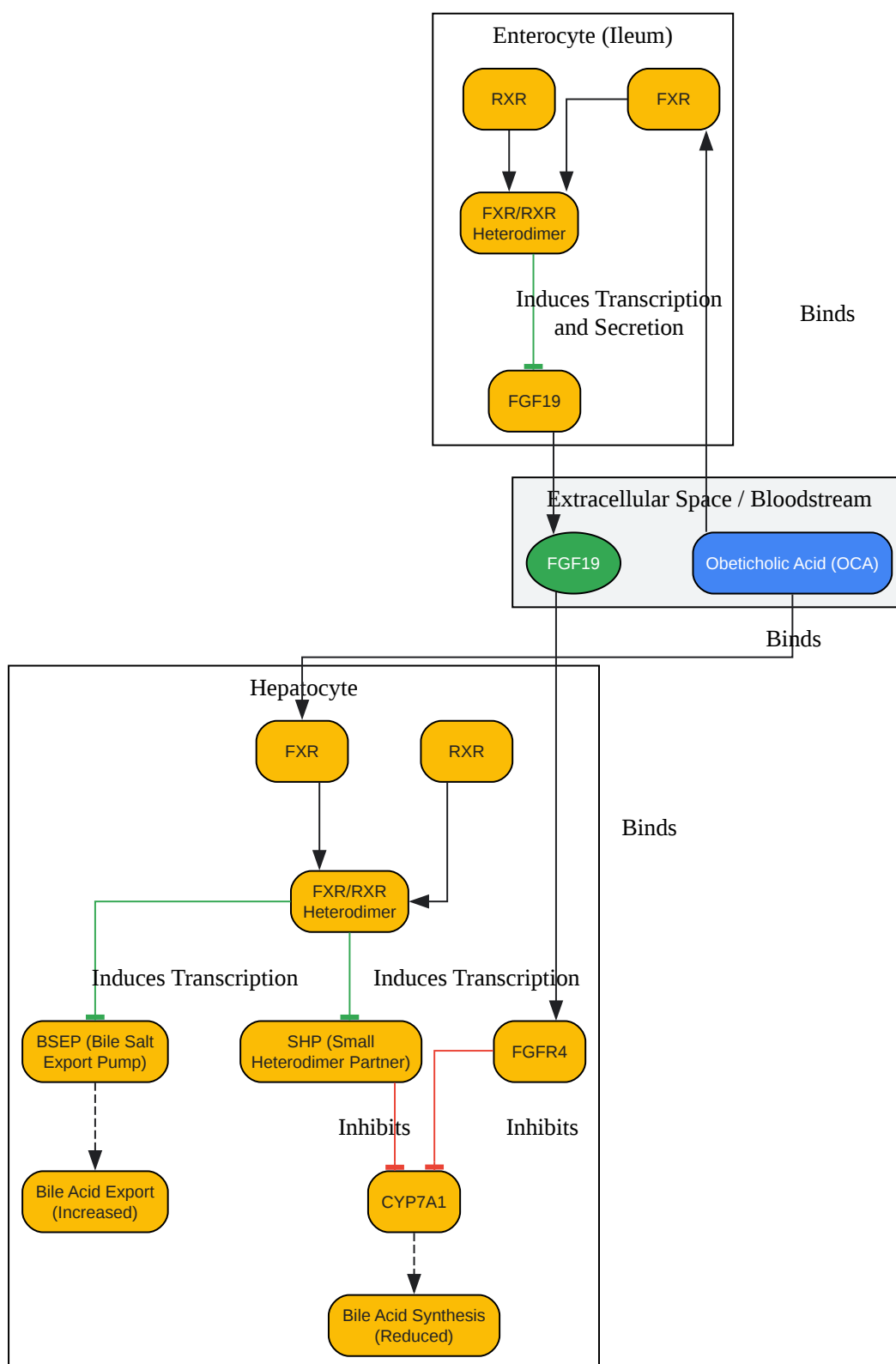
Upon-entering-a-cell,-OCA-binds-to-the-ligand-binding-domain-of-FXR-in-the-cytoplasm---[3].-This-binding-induces-a-conformational-change-in-FXR,-leading-to-its-translocation-to-the-nucleus.-In-the-nucleus,-FXR-forms-a-heterodimer-with-the-Retinoid-X-Receptor-(RXR)---[4].-This-FXR/RXR-heterodimer-then-binds-to-specific-DNA-sequences-known-as-FXR-response-

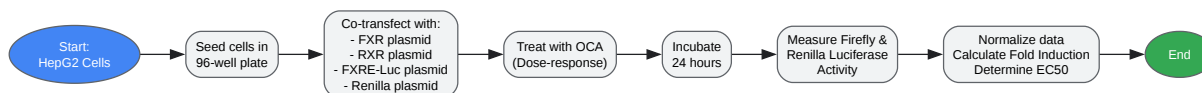
elements-(FXREs)-in-the-promoter-regions-of-target-genes,-thereby-modulating-their-transcription---[10,-24].

The-primary-consequences-of-FXR-activation-by-OCA-can-be-categorized-into-two-main-pathways:

1---Hepatic-Pathway:-In-hepatocytes,-FXR-activation-directly-regulates-genes-involved-in-bile-acid-synthesis-and-transport---[3].-A-key-target-gene-is-the-Small-Heterodimer-Partner-(SHP),-an-atypical-nuclear-receptor-that-lacks-a-DNA-binding-domain---[5].-Upregulation-of-SHP-leads-to-the-inhibition-of-Cholesterol-7 α -hydroxylase-(CYP7A1),-the-rate-limiting-enzyme-in-the-classical-pathway-of-bile-acid-synthesis---[2,-9].-This-results-in-a-reduction-of-the-overall-bile-acid-pool,-alleviating-bile-acid-toxicity-in-cholestatic-liver-diseases---[3].-Furthermore,-FXR-activation-enhances-the-expression-of-the-Bile-Salt-Export-Pump-(BSEP),-a-transporter-responsible-for-the-efflux-of-bile-acids-from-hepatocytes-into-the-bile-canaliculi---[2,-3].

2---Intestinal-Pathway:-In-the-enterocytes-of-the-ileum,-FXR-activation-by-OCA-induces-the-expression-and-secretion-of-Fibroblast-Growth-Factor-19-(FGF19)---[3,-9].-FGF19-is-an-enterokine-that-travels-through-the-portal-circulation-to-the-liver,-where-it-binds-to-its-receptor,-FGFR4, on hepatocytes[5]. This binding initiates a signaling cascade that also results in the potent repression of CYP7A1 expression, providing a second, indirect mechanism for the reduction of bile acid synthesis[5].





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